
2-Mercapto-6-(3-thienyl)-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Mercapto-6-(3-thienyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a mercapto group, a thienyl group, and a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-6-(3-thienyl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or its derivatives.
Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thienyl halide and a suitable pyrimidine precursor.
Introduction of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
Introduction of the Mercapto Group: The mercapto group can be introduced by nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrimidine ring with a thiol reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyrimidine ring can undergo reduction under specific conditions to form dihydropyrimidines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to its electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or iodine can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydropyrimidines.
Substitution: Thiol-substituted pyrimidines, amino-substituted pyrimidines.
科学研究应用
2-Mercapto-6-(3-thienyl)-4-(trifluoromethyl)pyrimidine may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways: Inhibition or activation of specific biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-Mercapto-4-(trifluoromethyl)pyrimidine
- 6-(3-Thienyl)-4-(trifluoromethyl)pyrimidine
- 2-Mercapto-6-(3-thienyl)pyrimidine
Uniqueness
The presence of both the thienyl and trifluoromethyl groups in 2-Mercapto-6-(3-thienyl)-4-(trifluoromethyl)pyrimidine may confer unique electronic and steric properties, potentially leading to distinct biological activities or chemical reactivities compared to similar compounds.
属性
分子式 |
C9H5F3N2S2 |
|---|---|
分子量 |
262.3 g/mol |
IUPAC 名称 |
4-thiophen-3-yl-6-(trifluoromethyl)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C9H5F3N2S2/c10-9(11,12)7-3-6(13-8(15)14-7)5-1-2-16-4-5/h1-4H,(H,13,14,15) |
InChI 键 |
QTIUOWUWWMQXRH-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC=C1C2=NC(=S)NC(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


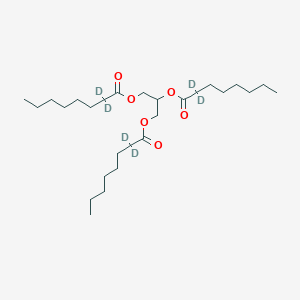
![tert-butyl N-[(E)-3-(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)prop-2-enyl]carbamate](/img/structure/B13727510.png)
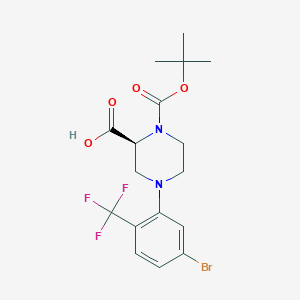
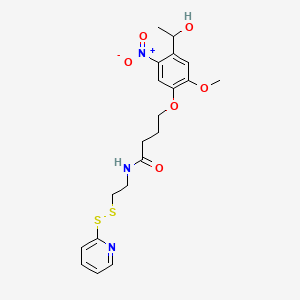


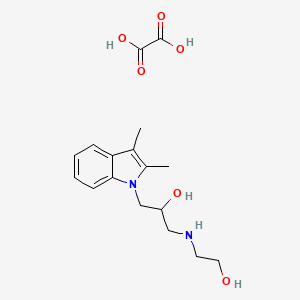
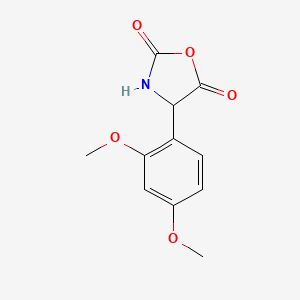
![3-[47-Amino-39-(2-amino-2-oxoethyl)-18-[[carboxy-(4-hydroxyphenyl)methyl]carbamoyl]-24-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-30-methyl-2,5,8,10,20,23,26,29,32,38,41,48,54-tridecaoxo-14,16,44,45,51,52-hexathia-3,6,9,11,19,22,25,28,31,37,40,49,53-tridecazatetracyclo[25.22.3.212,42.033,37]tetrapentacontan-4-yl]propanoic acid](/img/structure/B13727542.png)
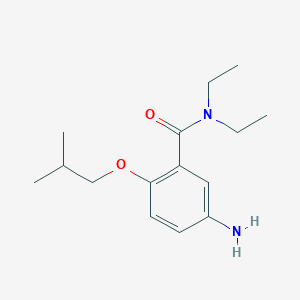
![endo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B13727551.png)



